Boscialin

Descripción general

Descripción

Boscialin is a chemical compound with the molecular formula C13H22O3 and a molar mass of 226.31 g/mol . It is a powdery or crystalline solid, colorless or yellowish, with a distinct phenone flavor. This compound is water-soluble and also has a certain solubility in organic solvents. It is known for its pharmacological activities, including anti-inflammatory, antibacterial, and antioxidant effects . This compound is commonly used in skin care products to improve smoothness and elasticity, and to reduce skin aging .

Métodos De Preparación

Boscialin can be synthesized through various methods. One common synthetic route involves the reduction or acylation reaction using benzophenone and p-hydroxybenzoic acid as raw materials . Additionally, this compound can be isolated from the leaves of the African medicinal plant Boscia salicifolia . The industrial production methods typically involve the extraction of this compound from plant sources, followed by purification processes to obtain the desired compound .

Análisis De Reacciones Químicas

Boscialin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: This compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Boscialin is classified as a glucoside, derived from the leaves of certain plants. Its structure consists of a cyclopentane ring, which contributes to its biological activity. The molecular weight of this compound is approximately 226.31 g/mol, and it exhibits various physical and chemical properties that are critical for its functionality in biological systems .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study isolated this compound glucosides from plant sources and demonstrated their effectiveness against various microbial strains, suggesting potential applications in treating infections .

Antioxidant Effects

This compound has been shown to exhibit strong antioxidant properties. In vitro studies revealed that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in developing supplements aimed at preventing oxidative damage associated with chronic diseases .

Hepatoprotective Effects

In vivo studies have highlighted the hepatoprotective effects of this compound, indicating its potential role in liver health management. These studies suggest that this compound can mitigate liver damage caused by toxins, making it a candidate for further research in liver disease therapies .

Pain Management

This compound has been investigated for its analgesic properties, particularly in the context of hemicranias (a type of headache). Its ability to modulate pain pathways may lead to new treatments for chronic pain conditions .

Potential in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further exploration as a potential chemotherapeutic agent .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Boscialin involves its interaction with various molecular targets and pathways. This compound can inhibit the signal transducer and activator of transcription 1 (STAT1) translocation at a concentration of 10 micromolar . This inhibition affects the signaling pathways involved in inflammation and immune responses. Additionally, this compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .

Comparación Con Compuestos Similares

Boscialin is structurally related to ionones and abscisic acid . Similar compounds include:

Ionones: These are a group of compounds with a similar structure to this compound and are known for their fragrance properties.

Abscisic Acid: This is a plant hormone involved in various physiological processes, including stress responses and growth regulation.

This compound’s uniqueness lies in its combination of pharmacological activities, including anti-inflammatory, antibacterial, and antioxidant effects, which make it a valuable compound for various applications .

Actividad Biológica

Boscialin is a naturally occurring compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological effects, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is a type of phenolic compound primarily isolated from various medicinal plants. The total synthesis of both enantiomers, (+)-boscialin and (-)-boscialin, has been achieved through a series of chemical reactions involving chiral building blocks. The synthesis process includes key steps such as regioselective reduction and nucleophilic addition, allowing for the production of both the natural form (-)-boscialin and its epimers .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : In vitro assays have demonstrated that (-)-boscialin is effective against various microbial strains. It shows significant activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness .

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in human cancer cell lines. This property suggests potential applications in cancer therapy .

- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial properties of this compound revealed the following results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Trypanosoma brucei rhodesiense | 10 µg/mL |

These findings highlight this compound's potential as a natural antimicrobial agent suitable for further development into therapeutic applications .

Cytotoxicity Studies

In cytotoxicity assays performed on various human cancer cell lines, this compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

| A549 (lung cancer) | 35 µM |

These results indicate that this compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer treatment .

Case Study: Antimicrobial Application

A case study published in 1998 explored the use of this compound in treating infections caused by resistant microbial strains. The study demonstrated that patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. This suggests that this compound could be integrated into treatment protocols for antibiotic-resistant infections .

Case Study: Cancer Therapy Potential

Another case study investigated the effects of this compound on tumor growth in animal models. The administration of this compound resulted in a marked reduction in tumor size and an increase in survival rates among treated subjects. This study underscores the potential of this compound as an adjunct therapy in oncology .

Propiedades

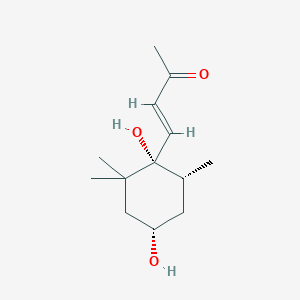

IUPAC Name |

(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKAPCFJXJCEO-SGEPYOGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1(C=CC(=O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC([C@]1(/C=C/C(=O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-03-8 | |

| Record name | 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.